molecular formula C17H15NO3 B2689944 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 67526-78-7

5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No.: B2689944
CAS No.: 67526-78-7
M. Wt: 281.311
InChI Key: GTTFDPGSBZBOPZ-UHFFFAOYSA-N
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Description

The compound 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol features a phenol core substituted with a methoxy group at position 5 and a 1,2-oxazole ring at position 2. The oxazole moiety is further substituted with a methyl group at position 3 and a phenyl group at position 3.

Properties

IUPAC Name

5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-16(12-6-4-3-5-7-12)17(21-18-11)14-9-8-13(20-2)10-15(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFDPGSBZBOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves the formation of the oxazole ring followed by the introduction of the phenol and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-4-phenyl-1,2-oxazole with methoxyphenol in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and research findings for the target compound and its analogs:

Compound Name Structure Features Biological Activity Key Findings References
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol (Target) Methoxyphenol + 3-methyl-4-phenyl-1,2-oxazole Hypothesized: CNS or anti-inflammatory Structural analogs suggest potential binding to monoamine oxidases (MAOs) or inflammatory targets. Lipophilic substituents (phenyl, methyl) may enhance bioavailability. N/A
4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (Compound 2e, ) Phenol + dihydrooxazole (isoxazoline) + furan substituent MAO inhibition, antidepressant Most potent in study (IC₅₀ = 0.89 µM). Molecular docking shows hydrogen bonding with falcipain-2 receptor. No neurotoxicity observed.
rac-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic acid () Dihydrooxazole + phenyl + acetic acid side chain Anti-inflammatory WHO-listed international nonproprietary name (INN). Mechanism may involve cyclooxygenase (COX) inhibition.
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole () Oxazole + 3-methoxyphenyl + phenyl Liquid crystals, synthetic intermediates Demonstrates utility in optoelectronic devices. Aromatic substituents enhance π-π stacking.
HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid () Dihydrooxazole + phenyl + phosphonic acid Immunostimulatory, aminopeptidase B inhibitor Enhances delayed-type hypersensitivity (DTH) response. Phosphonic acid group critical for enzyme interaction.
5-Amino-2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol () Phenol + 1,2,4-oxadiazole + 3-fluoro-4-methylphenyl Not specified Oxadiazole core (vs. oxazole) alters electronic properties. Amino group may enhance solubility.

Key Structural and Functional Insights

Oxazole vs. In contrast, the fully aromatic oxazole in the target compound may improve thermal stability, as seen in optoelectronic applications () .

Substituent Effects: Phenyl Groups: Present in both the target compound and 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole (), these groups facilitate π-π interactions, enhancing binding to aromatic residues in enzymes or receptors. Methoxy/Phenol Groups: The methoxy group in the target compound may reduce metabolic oxidation compared to unsubstituted phenols, while the hydroxyl group enables hydrogen bonding, as observed in Compound 2e’s interaction with falcipain-2 .

Heterocycle Variations :

  • Replacement of oxazole with oxadiazole () introduces additional nitrogen atoms, altering electron distribution and solubility. Oxadiazoles are often more resistant to hydrolysis than oxazoles.

Pharmacological Hypotheses for the Target Compound

  • The phenyl and methyl groups may enhance blood-brain barrier penetration.
  • Anti-Inflammatory Potential: Analogous to rac-[(5R)-3-phenyl-dihydrooxazole]acetic acid (), the target’s oxazole-phenol scaffold could interact with inflammatory mediators like COX or lipoxygenase.

Biological Activity

5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of methoxy and phenolic groups. A common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-phenyl-1,2-oxazole with methoxyphenol in the presence of a catalyst can yield the desired compound .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
E. coli0.0195
S. aureus0.0048
B. mycoides0.0048
C. albicans0.039

These findings suggest a broad-spectrum antimicrobial potential, making it a candidate for further development as an antibiotic .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. The mechanism involves interaction with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death). Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, while the oxazole moiety may participate in π-stacking interactions with nucleic acids .

4. Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study evaluated various derivatives of oxazole compounds, including 5-Methoxy derivatives, against common pathogens such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
  • Cancer Cell Line Studies : Research conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to control groups .

5. Comparison with Similar Compounds

When compared to structurally similar compounds, such as 5-Ethoxy derivatives or other methoxy-substituted phenols, this compound exhibits unique properties due to its specific substitution pattern which enhances its biological activity .

Compound Activity
5-Methoxy Derivative Antimicrobial & Anticancer
5-Ethoxy Derivative Moderate Antimicrobial
Other Methoxy Phenols Variable Activity

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